1-Allylcyclohexanecarbaldehyde
Overview
Description
1-Allylcyclohexanecarbaldehyde is an organic compound with the molecular formula C10H16O It is a member of the aldehyde family, characterized by the presence of an aldehyde group (-CHO) attached to a cyclohexane ring with an allyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Allylcyclohexanecarbaldehyde can be synthesized through several methods. One common approach involves the allylation of cyclohexanecarbaldehyde. This can be achieved by reacting cyclohexanecarbaldehyde with allyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 1-Allylcyclohexanecarbaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the aldehyde group can yield the corresponding alcohol, 1-Allylcyclohexanol, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The allyl group can participate in substitution reactions, such as halogenation, where the allyl group is replaced by a halogen atom using reagents like N-bromosuccinimide (NBS).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in carbon tetrachloride under UV light.
Major Products Formed:
Oxidation: 1-Allylcyclohexanecarboxylic acid.
Reduction: 1-Allylcyclohexanol.
Substitution: 1-Bromoallylcyclohexanecarbaldehyde.
Scientific Research Applications
1-Allylcyclohexanecarbaldehyde has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Its derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 1-Allylcyclohexanecarbaldehyde largely depends on its chemical reactivity. The aldehyde group is highly reactive and can form covalent bonds with nucleophiles, such as amines and thiols, through nucleophilic addition reactions. This reactivity is exploited in various synthetic pathways to create complex molecules. The allyl group can undergo electrophilic addition reactions, further expanding its utility in organic synthesis .
Comparison with Similar Compounds
1-Allylcyclohexanecarbaldehyde can be compared with other similar compounds, such as:
Cyclohexanecarbaldehyde: Lacks the allyl group, making it less versatile in certain synthetic applications.
1-Allylcyclohexanol: The reduced form of this compound, which lacks the aldehyde functionality.
1-Bromoallylcyclohexanecarbaldehyde:
The uniqueness of this compound lies in its combination of an aldehyde group and an allyl substituent, providing a versatile platform for various chemical transformations and applications .
Properties
IUPAC Name |
1-prop-2-enylcyclohexane-1-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-2-6-10(9-11)7-4-3-5-8-10/h2,9H,1,3-8H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPJQHAKEQZQQCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1(CCCCC1)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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